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molecular formula C11H14F2O3 B144939 1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene CAS No. 132838-83-6

1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene

Cat. No. B144939
M. Wt: 232.22 g/mol
InChI Key: CBELBOXHDLZAFE-UHFFFAOYSA-N
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Patent
US04960884

Procedure details

Under a dry nitrogen atmosphere a mixture of 6.0 grams (0.026 mole) of 2,3-di(2-fluoroethoxy)benzaldehyde (prepared by the method of Example 1 from 2,3-dihydroxybenzaldehyde) and 1.3 gram (0.034 mole) of sodium borohydride in 130 ml of ethanol was stirred at room temperature for approximately 18 hours. The reaction was quenched with dilute hydrochloric acid, and the mixture was extracted with diethyl ether. The extract was washed with dilute hydrochloric acid followed by an aqueous, saturated sodium chloride solution. The organic phase was dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure to yield 5.4 grams of 1,2-di-(2-fluoroethoxy)-3-hydroxymethylbenzene as a solid.
Name
2,3-di(2-fluoroethoxy)benzaldehyde
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][O:4][C:5]1[C:12]([O:13][CH2:14][CH2:15][F:16])=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[O:8].OC1C(O)=CC=CC=1C=O.[BH4-].[Na+]>C(O)C>[F:16][CH2:15][CH2:14][O:13][C:12]1[CH:11]=[CH:10][CH:9]=[C:6]([CH2:7][OH:8])[C:5]=1[O:4][CH2:3][CH2:2][F:1] |f:2.3|

Inputs

Step One
Name
2,3-di(2-fluoroethoxy)benzaldehyde
Quantity
6 g
Type
reactant
Smiles
FCCOC1=C(C=O)C=CC=C1OCCF
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1O
Name
Quantity
1.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for approximately 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FCCOC1=C(C(=CC=C1)CO)OCCF
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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